

Application Note: Detailed Protocol for the Preparation of Potassium Tetraperoxochromate(V)

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Compound of Interest

Compound Name: *potassium tetraperoxochromate*

Cat. No.: *B1173445*

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Abstract

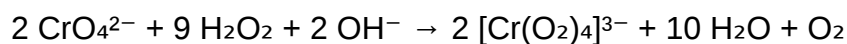
This document provides a comprehensive protocol for the laboratory synthesis of **potassium tetraperoxochromate(V)**, $K_3[Cr(O_2)_4]$. This compound is a notable example of chromium in the rare +5 oxidation state and serves as a valuable source of singlet oxygen.[1][2] The protocol details the necessary reagents, equipment, step-by-step procedure, and critical safety precautions. The synthesis involves the reaction of a chromium(VI) source with hydrogen peroxide in a strongly alkaline solution at low temperatures.[3]

Introduction

Potassium tetraperoxochromate(V), also known as potassium perchromate, is a red-brown, paramagnetic solid with the chemical formula $K_3[Cr(O_2)_4]$. [1][2] It is distinguished by the presence of a central chromium atom in the +5 oxidation state, coordinated by four peroxide ligands.[3] This oxidation state is unusual for chromium, which more commonly exists in +3 and +6 states.[3] The compound is sparingly soluble in cold water and is thermally unstable, decomposing and potentially exploding upon heating.[4][5] This protocol outlines a reliable method for its preparation from common laboratory chemicals.

Reaction Scheme

The overall reaction for the synthesis of **potassium tetraperoxochromate(V)** from potassium chromate is:[2][3]



This reaction proceeds through an intermediate where chromium(VI) is first complexed and then reduced by hydrogen peroxide to chromium(V).^{[2][3]} Hydrogen peroxide paradoxically acts as a reducing agent in this synthesis.^[3]

Materials and Equipment

Reagents

- Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) or Potassium Chromate (K_2CrO_4)
- Potassium Hydroxide (KOH)
- Hydrogen Peroxide (H_2O_2), 15-30% solution
- Ethanol (96%), chilled
- Diethyl Ether (optional), chilled
- Distilled Water, chilled

Equipment

- Beakers or Erlenmeyer flasks
- Glass stirring rod
- Ice bath or refrigerator/freezer
- Buchner funnel and filter flask
- Filter paper
- Watch glass or Petri dish for drying

Experimental Protocol

This protocol is adapted from established laboratory procedures.^{[5][6]}

Step 1: Preparation of Reactant Solutions

- In a beaker, dissolve 5.0 g of potassium dichromate and 5.0 g of potassium hydroxide in 20 mL of cold distilled water. Note: This reaction is exothermic due to the dissolution of KOH.^[5] The use of potassium dichromate and potassium hydroxide in solution will form potassium chromate, the direct precursor.^[5]
- In a separate beaker, prepare approximately 40 mL of a 15% hydrogen peroxide solution. This can be done by diluting a 30% stock solution with an equal volume of distilled water.^[5]
- Chill both solutions in an ice bath to a temperature below 0 °C.^{[4][6]} It is crucial to maintain low temperatures throughout the synthesis to prevent decomposition of the product and control the exothermic reaction.^[3]

Step 2: Synthesis of $K_3[Cr(O_2)_4]$

- Slowly, and with constant stirring, add the chilled hydrogen peroxide solution to the chilled potassium chromate/hydroxide solution.^[6]
- The solution will change color from yellow to red-brown, and finally to a dark brown, indicating the formation of the tetraperoxochromate(V) complex.^{[4][6]} Vigorous bubbling (oxygen evolution) will occur.^[6]
- Once the addition is complete, keep the reaction mixture in the ice bath or a freezer until all bubbling has ceased.^[4] This allows for the complete precipitation of the product.

Step 3: Isolation and Purification of the Product

- Dark red-brown crystals of $K_3[Cr(O_2)_4]$ will precipitate from the solution, as the salt is sparingly soluble under these cold, alkaline conditions.^{[3][4]}
- Carefully decant the supernatant liquid.^[4]
- Wash the crystalline product by adding a small amount of ice-cold distilled water, stirring gently, and decanting the wash liquid. Repeat this step once more.^{[3][4]}

- Subsequently, wash the crystals twice with 7-10 mL portions of cold 96% ethanol to remove residual water.[4][6]
- (Optional) For faster drying, a final wash with a small portion of cold diethyl ether can be performed.[3][4]

Step 4: Drying

- Transfer the washed crystals onto a piece of filter paper to absorb the bulk of the solvent.[4]
- Spread the crystals on a watch glass or Petri dish and allow them to air-dry completely in a well-ventilated area, away from heat and sources of ignition.[4]

Data Presentation

Parameter	Value	Reference
Chemical Formula	$\text{K}_3[\text{Cr}(\text{O}_2)_4]$	[1]
Molar Mass	297.286 g/mol	[2]
Appearance	Red-brown to dark brown crystalline solid	[2][4]
Oxidation State of Cr	+5	[3]
Solubility in Water	Sparingly soluble at 0 °C	[2]
Thermal Stability	Decomposes at 70 °C	[2]
Typical Yield	~70%	[5]

Safety Precautions

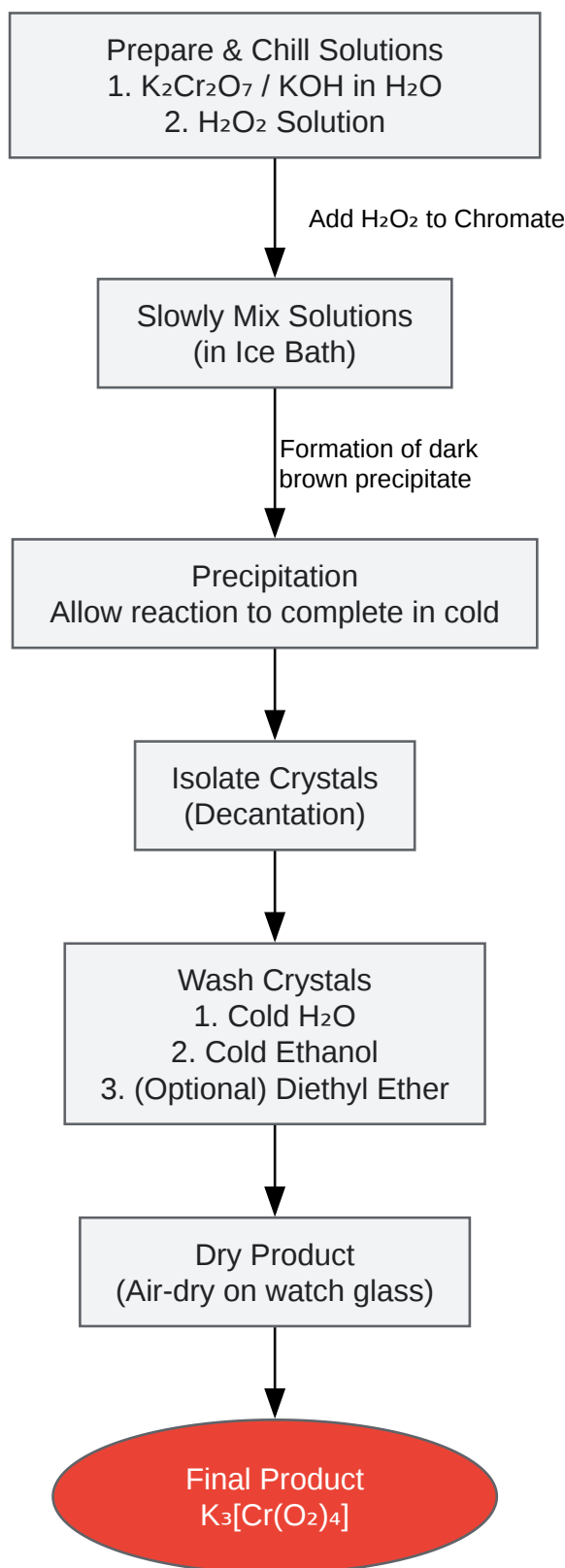
CRITICAL: **Potassium tetraperoxochromate(V)** is a high-energy material and must be handled with extreme care.

- Explosion Hazard: The compound is sensitive to shock, friction, and heat.[4] It can explode violently when heated, even in small quantities.[5] Do not grind the material or expose it to sources of ignition.

- **Toxicity and Carcinogenicity:** Chromium compounds are toxic and carcinogenic.^[5] The product, $K_3[Cr(O_2)_4]$, should be handled with the same or greater level of precaution as hexavalent chromium compounds.^[5]
- **Corrosive Reagents:** Potassium hydroxide and concentrated hydrogen peroxide are corrosive and can cause severe skin burns.^[5]
- **Personal Protective Equipment (PPE):** Always wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a fume hood.
- **Disposal:** The compound should be disposed of properly. It can be decomposed by carefully adding it to a solution of a reducing agent, such as sodium sulfite or sodium bisulfite.^[4]

Visualization of Experimental Workflow

The logical flow of the synthesis protocol can be visualized as follows:



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Caption: Workflow diagram for the synthesis of $K_3[Cr(O_2)_4]$.

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